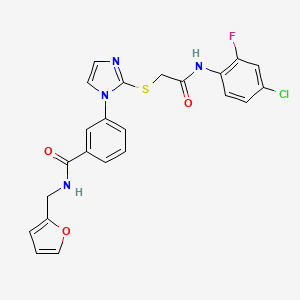

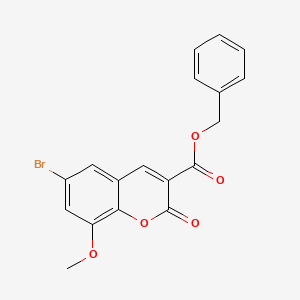

![molecular formula C19H19BrN6O2 B2500896 1-[(4-溴苯基)甲基]-3,9-二甲基-7-丙-2-烯基-5,7,9-三氢-4H-1,2,4-三嗪[4,3-h]嘧啶-6,8-二酮 CAS No. 919026-12-3](/img/structure/B2500896.png)

1-[(4-溴苯基)甲基]-3,9-二甲基-7-丙-2-烯基-5,7,9-三氢-4H-1,2,4-三嗪[4,3-h]嘧啶-6,8-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione" is a complex molecule that appears to be related to several classes of heterocyclic compounds. The structure suggests the presence of a triazinopurine core, which is a fused heterocyclic system combining purine and triazine rings. This core is substituted with various groups, including a 4-bromophenylmethyl group and a prop-2-enyl group, which may confer unique chemical and physical properties to the compound.

Synthesis Analysis

The synthesis of related triazinopurine derivatives has been explored in the literature. For instance, [1,2,4]Triazino[3,2-f]purines were synthesized by reacting 7,8-diamino-1,3-dimethylxanthine with various diketones in the presence of boric acid or polyphosphoric acid . Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal and molecular structures of 1-(p-bromophenyl)-5-bromopyridazine-3,6-dione and its reaction product with diethylamine were established . Similarly, the structure of a 4-(2-bromophenyl)-tetrahydroquinoline dione was characterized, revealing non-classical hydrogen bonds and π-π interactions . These studies provide insights into the possible arrangement of atoms and the types of interactions that could be present in the compound of interest.

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions due to the presence of reactive functional groups. For example, the bromophenyl group could participate in cross-coupling reactions, as seen in the synthesis of 6-propionylpteridine derivatives from marine natural products . The prop-2-enyl group could also engage in addition reactions or serve as a dienophile in Diels-Alder reactions. The triazinopurine core itself may undergo oxidation, as seen with 1-methyl-3-phenyl-1,2,4-triazin-6(1H)-one, which forms oxidation products under aerial exposure .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione" are not detailed in the provided papers, related compounds provide some context. The physical properties such as melting points, solubility, and stability can be inferred from similar heterocyclic compounds. Chemical properties like acidity, basicity, and reactivity can be predicted based on the functional groups present in the molecule. For instance, the presence of a bromophenyl group suggests potential reactivity in electrophilic aromatic substitution reactions , while the triazinopurine core may exhibit properties typical of both purines and triazines .

科学研究应用

合成和生物应用

- 合成了1-[(4-溴苯基)甲基]-3,9-二甲基-7-丙-2-烯基-5,7,9-三氢-4H-1,2,4-三唑并[4,3-h]嘧啶-6,8-二酮及相关化合物,在各种生物应用中显示出有希望的结果。一项研究详细描述了三唑并和三唑并[4,3-e]嘧啶衍生物的合成,展示了相当多的体外抗癌、抗HIV和抗微生物活性(Ashour et al., 2012)。

- 另一项研究合成了新颖的杂环化合物,如[1,2,4]三唑并[3,2-f]嘧啶,并检验了它们的抗肿瘤活性和血管舒张效应。一种化合物显示出对P388白血病的活性(Ueda et al., 1987)。

- 一项2021年的研究专注于合成新颖的融合[1,2,3]三唑并[4',5':3,4]吡咯[2,1-f]嘧啶衍生物,发现一些化合物对人类癌细胞系具有强烈的抗增殖活性(Sucharitha et al., 2021)。

化学性质和反应

- 对3,5-二溴-1-(噻吩-2-基甲基)-1,2,4-三唑的反应研究揭示了形成具有在药物化学中潜在应用的化合物(Khaliullin et al., 2014)。

- 易于合成的[1,2,4]三唑并[3,2‐f]嘧啶突显了这些化合物在开发新药物中的潜力(Ueda et al., 1988)。

抗微生物和抗组胺活性

- 对一些1,2,4-三嗪衍生物进行了抗菌活性评估,揭示了开发新的抗菌剂的潜力(Huang & Lee, 2011)。

- 合成了茶碱和可可碱衍生物,包括三嗪-6(1H)-酮,显示出对组胺诱导的支气管痉挛有良好的抑制作用,表明具有抗组胺活性的潜力(Pascal et al., 1985)。

属性

IUPAC Name |

1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN6O2/c1-4-9-24-17(27)15-16(23(3)19(24)28)21-18-25(15)10-12(2)22-26(18)11-13-5-7-14(20)8-6-13/h4-8H,1,9-11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXJUWTVMZWNNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

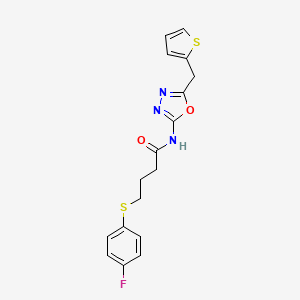

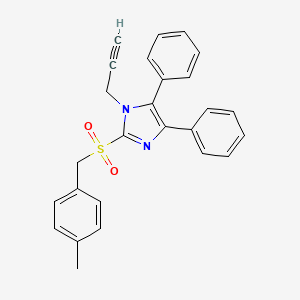

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2500813.png)

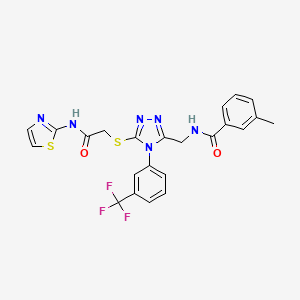

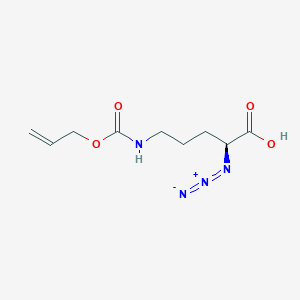

![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)

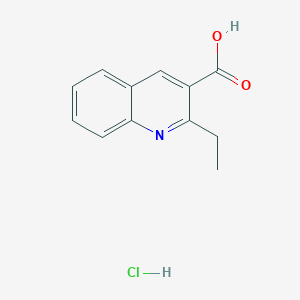

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)

![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)